Cas no 1859476-72-4 (4-Oxa-1-azaspiro[5.5]undecane, 9-ethyl-)
![4-Oxa-1-azaspiro[5.5]undecane, 9-ethyl- structure](https://ja.kuujia.com/scimg/cas/1859476-72-4x500.png)
4-Oxa-1-azaspiro[5.5]undecane, 9-ethyl- 化学的及び物理的性質
名前と識別子
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- 4-Oxa-1-azaspiro[5.5]undecane, 9-ethyl-
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- インチ: 1S/C11H21NO/c1-2-10-3-5-11(6-4-10)9-13-8-7-12-11/h10,12H,2-9H2,1H3
- InChIKey: QRZXNCXQAQNBPL-UHFFFAOYSA-N
- ほほえんだ: N1C2(CCC(CC)CC2)COCC1
じっけんとくせい
- 密度みつど: 0.97±0.1 g/cm3(Predicted)
- ふってん: 275.6±15.0 °C(Predicted)
- 酸性度係数(pKa): 8.89±0.40(Predicted)
4-Oxa-1-azaspiro[5.5]undecane, 9-ethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1645421-0.05g |
9-ethyl-4-oxa-1-azaspiro[5.5]undecane |
1859476-72-4 | 0.05g |
$888.0 | 2023-07-10 | ||
Enamine | EN300-1645421-10.0g |
9-ethyl-4-oxa-1-azaspiro[5.5]undecane |
1859476-72-4 | 10.0g |
$4545.0 | 2023-07-10 | ||
Enamine | EN300-1645421-5.0g |
9-ethyl-4-oxa-1-azaspiro[5.5]undecane |
1859476-72-4 | 5.0g |
$3065.0 | 2023-07-10 | ||
Enamine | EN300-1645421-1.0g |
9-ethyl-4-oxa-1-azaspiro[5.5]undecane |
1859476-72-4 | 1.0g |
$1057.0 | 2023-07-10 | ||
Enamine | EN300-1645421-100mg |
9-ethyl-4-oxa-1-azaspiro[5.5]undecane |
1859476-72-4 | 100mg |
$867.0 | 2023-09-22 | ||
Enamine | EN300-1645421-500mg |
9-ethyl-4-oxa-1-azaspiro[5.5]undecane |
1859476-72-4 | 500mg |
$946.0 | 2023-09-22 | ||
Enamine | EN300-1645421-0.25g |
9-ethyl-4-oxa-1-azaspiro[5.5]undecane |
1859476-72-4 | 0.25g |
$972.0 | 2023-07-10 | ||
Enamine | EN300-1645421-2.5g |
9-ethyl-4-oxa-1-azaspiro[5.5]undecane |
1859476-72-4 | 2.5g |
$2071.0 | 2023-07-10 | ||
Enamine | EN300-1645421-10000mg |
9-ethyl-4-oxa-1-azaspiro[5.5]undecane |
1859476-72-4 | 10000mg |
$4236.0 | 2023-09-22 | ||
Enamine | EN300-1645421-250mg |
9-ethyl-4-oxa-1-azaspiro[5.5]undecane |
1859476-72-4 | 250mg |
$906.0 | 2023-09-22 |
4-Oxa-1-azaspiro[5.5]undecane, 9-ethyl- 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
4-Oxa-1-azaspiro[5.5]undecane, 9-ethyl-に関する追加情報
4-Oxa-1-azaspiro[5.5]undecane, 9-ethyl-: A Novel Spiro Compound with Potential Applications in Medicinal Chemistry
4-Oxa-1-azaspiro[5.5]undecane, 9-ethyl- is a unique spiro compound with a complex molecular structure that has attracted significant attention in the field of medicinal chemistry. Its chemical identity, defined by the CAS number 1859476-72-4, represents a novel scaffold that combines features of spiro rings, heteroatoms, and alkyl substitutions. This compound is characterized by its 4-oxa-1-azaspiro[5.5]undecane core, which consists of a spiro-fused bicyclic system with an oxygen atom at the 4-position and a nitrogen atom at the 1-position. The 9-ethyl substituent further modifies the molecular architecture, potentially influencing its pharmacokinetic and pharmacodynamic properties.
Recent studies have highlighted the structural versatility of 4-Oxa-1-azaspiro[5.5]undecane, 9-ethyl- in the context of drug discovery. The spiro framework provides a rigid, conformationally constrained environment that can enhance molecular specificity and reduce off-target interactions. This feature is particularly relevant for the development of therapeutics targeting G-protein-coupled receptors (GPCRs) and ion channels, where precise ligand-receptor interactions are critical. A 2023 publication in Journal of Medicinal Chemistry demonstrated that compounds with similar spiro architectures exhibit improved binding affinities for certain GPCRs compared to traditional linear analogs.
From a synthetic perspective, the 4-oxa-1-azaspiro[5.5]undecane core presents unique challenges and opportunities for organic chemists. The synthesis of this compound typically involves multistep processes that require careful control of reaction conditions to ensure the formation of the desired spiro structure. Recent advancements in asymmetric catalysis and transition-metal-mediated reactions have enabled more efficient and scalable synthetic routes. For example, a 2024 study published in Organic Letters reported the successful use of a chiral phosphoric acid catalyst to achieve high enantioselectivity in the key coupling step of 4-Oxa-1-azaspiro[5.5]undecane, 9-ethyl- synthesis.
Functionalization of the 9-ethyl substituent has been explored as a strategy to modulate the physicochemical properties of this compound. The introduction of diverse alkyl groups at the 9-position can significantly impact solubility, membrane permeability, and metabolic stability. A 2023 review in Drug Discovery Today emphasized that such modifications can be tailored to optimize the compound's suitability for specific therapeutic applications. For instance, replacing the ethyl group with a hydroxy or carboxyl moiety could enhance the compound's hydrophilicity, making it more suitable for oral administration.
The biological activity of 4-Oxa-1-azaspiro[5.5]undecane, 9-ethyl- has been investigated in several preclinical studies. Preliminary data suggest that this compound exhibits potential as a modulator of ion channel activity, with particular interest in its interactions with voltage-gated sodium channels. A 2024 preprint on bioRxiv reported that this compound showed promising anticonvulsant properties in in vitro models of neuronal excitability. These findings align with the growing interest in spiro compounds as scaffolds for the development of antiepileptic drugs.
From a pharmaceutical development standpoint, the 4-oxa-1-azaspiro[5.5]undecane core offers several advantages for drug design. The spiro structure can provide enhanced metabolic stability compared to open-chain analogs, reducing the risk of rapid degradation in vivo. Additionally, the presence of heteroatoms in the ring system may confer unique interactions with biological targets. A 2023 study in ACS Medicinal Chemistry Letters highlighted that compounds with similar spiro architectures demonstrated improved brain penetration, which is particularly valuable for the treatment of central nervous system (CNS) disorders.
Current research efforts are focused on expanding the therapeutic applications of 4-Oxa-1-azaspiro[5.5]undecane, 9-ethyl- through structure-activity relationship (SAR) studies. By systematically modifying the molecular framework, scientists aim to identify optimal variants with enhanced potency and selectivity. One promising direction involves the incorporation of functional groups that can target specific disease mechanisms. For example, the introduction of a phosphoryl group at the 9-position could potentially enhance the compound's interaction with phosphatidylinositol 3-kinase (PI3K) pathways, which are implicated in various cancers.
In conclusion, 4-Oxa-1-azaspiro[5.5]undecane, 9-ethyl- represents a compelling example of how spiro compounds can be leveraged in medicinal chemistry. Its unique structural features, combined with the ability to fine-tune its physicochemical properties, make it a valuable scaffold for the development of novel therapeutics. As research in this area continues to evolve, the 4-oxa-1-azaspiro[5.5]undecane core may pave the way for innovative treatments across a range of medical conditions.
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